3-(Thiazol-4-yl)propan-1-amine
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Overview
Description
3-(Thiazol-4-yl)propan-1-amine is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of thiourea with α-haloketones to form the thiazole ring, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(Thiazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-(Thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a similar structure but without the propan-1-amine group.
2-Aminothiazole: A thiazole derivative with an amino group at the second position.
4-Methylthiazole: A thiazole derivative with a methyl group at the fourth position
Uniqueness
3-(Thiazol-4-yl)propan-1-amine is unique due to the presence of both the thiazole ring and the propan-1-amine group, which can confer specific biological activities and chemical reactivity not found in other thiazole derivatives .
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3,7H2 |
InChI Key |
UDVNUFRFUWDUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CCCN |
Origin of Product |
United States |
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